molecular formula C9H16BrNO2 B581915 Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate CAS No. 253176-93-1

Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate

Cat. No. B581915
CAS RN: 253176-93-1
M. Wt: 250.136
InChI Key: PUKCUGDJEPVLPR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H16BrNO2 . It is also known by other names such as 3-(Bromomethyl)azetidine-1-carboxylic acid tert-butyl ester, and 1-Boc-3-(bromomethyl)azetidine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6H2,1-3H3 . This indicates that the molecule contains a bromomethyl group attached to an azetidine ring, which is further connected to a carboxylate group.


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a molecular weight of 250.14 . . It has a melting point of 38.0 to 42.0 °C .

Scientific Research Applications

  • Use in Stereoselective Synthesis : Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate is utilized in the stereoselective synthesis of α-substituted azetidine-2-carboxylic acid esters. This process involves the treatment of tert-butyl esters with lithium bis(trimethysilyl)amide and benzyl bromide, yielding almost a single diastereomer. This method enables the production of optically active α-substituted azetidine-2-carboxylic acid esters from commercially available chiral compounds (Tayama et al., 2018).

  • In Amino Acid-Azetidine Chimeras : It is involved in the synthesis of azetidine-2-carboxylic acid analogs with various heteroatomic side chains. These azetidine analogs are synthesized by modifying tert-butyl ester azetidine and are used as tools to study the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

  • As Building Blocks in Medicinal Chemistry : Protected 3-haloazetidines, which include this compound, are synthesized for use as versatile building blocks in the creation of high-value azetidine-3-carboxylic acid derivatives. These compounds are important in natural products and pharmaceuticals (Ji et al., 2018).

  • Synthesis of Bifunctional Compounds : It's used in efficient and scalable synthetic routes to create bifunctional compounds, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

  • In Synthesis of Functionalized Aziridine and Azetidine Derivatives : It plays a role in the synthesis of azaheterocyclic α- and β-amino acid derivatives containing a bromo-substituted carbon center, useful for biological applications and foldamers (Žukauskaitė et al., 2011).

  • Investigating Anticancer Agents : Its structural analogs are investigated as potential anticancer agents, highlighting its relevance in the development of new therapeutic compounds (Deschamps et al., 2013).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKCUGDJEPVLPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693599
Record name tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

253176-93-1
Record name tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-3-(bromomethyl)azetidine
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